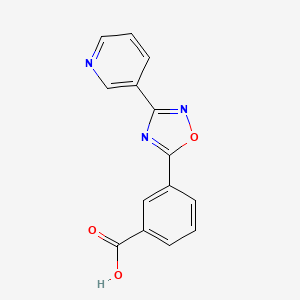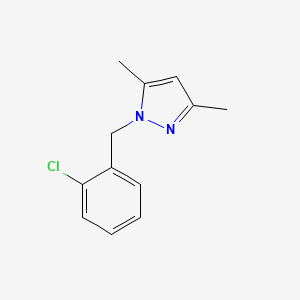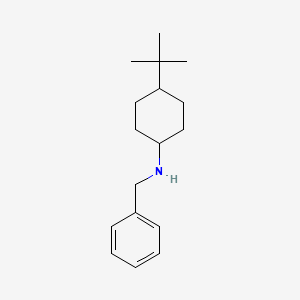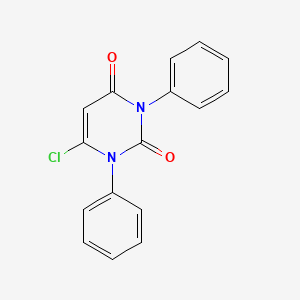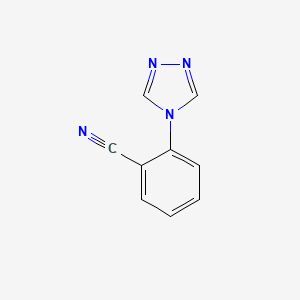
2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE
Übersicht
Beschreibung
2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE is a heterocyclic compound that features a triazole ring attached to a cyanobenzene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine with formic acid and formamide at elevated temperatures (140° to 220°C) to form the triazole ring
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the triazole ring or the cyanobenzene moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the triazole or benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while substitution reactions can introduce alkyl or aryl groups onto the benzene ring .
Wissenschaftliche Forschungsanwendungen
2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as casein kinase 2 (CSNK2), which plays a crucial role in viral replication . The triazole ring forms key hydrogen bonds with amino acid residues in the enzyme’s active site, thereby inhibiting its activity and preventing viral replication.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Triazole: Another triazole isomer with different chemical properties and reactivity.
4-(4H-1,2,4-Triazol-4-yl)benzoic acid: A compound with similar structural features but different functional groups.
2-[1,2,4]Triazol-4-yl-ethylamine: A triazole derivative with applications in coordination chemistry.
Uniqueness: 2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE is unique due to its combination of the triazole ring and cyanobenzene moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties .
Eigenschaften
Molekularformel |
C9H6N4 |
|---|---|
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
2-(1,2,4-triazol-4-yl)benzonitrile |
InChI |
InChI=1S/C9H6N4/c10-5-8-3-1-2-4-9(8)13-6-11-12-7-13/h1-4,6-7H |
InChI-Schlüssel |
HETMGRVRXBYCOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#N)N2C=NN=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Amino-4-oxo-4H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B8754606.png)
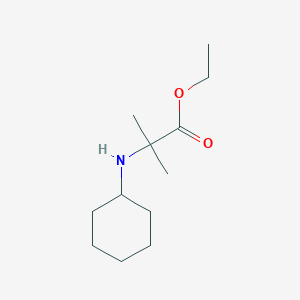

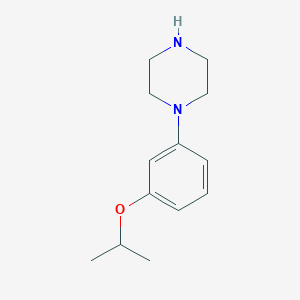

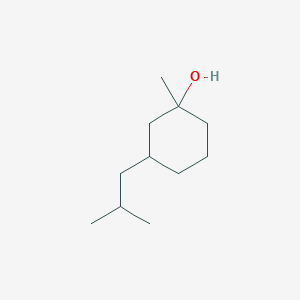
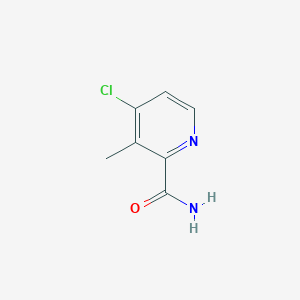
![2-methyl-5-nitro-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8754650.png)
![N-[4-(2-pyrrolidin-1-ylethylsulfamoyl)phenyl]acetamide](/img/structure/B8754667.png)
